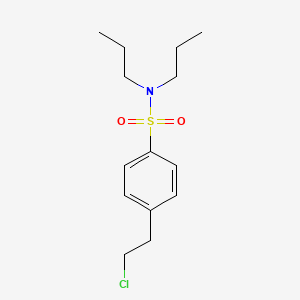
4-(2-Chloroethyl)-N,N-dipropylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloroethyl)-N,N-dipropylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group substituted with a 2-chloroethyl group and two propyl groups on the nitrogen atom. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
化学反应分析
Types of Reactions
4-(2-chloroethyl)-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The benzenesulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic substitution: Products include azido derivatives, thiocyanate derivatives, and substituted amines.
Oxidation: Sulfone derivatives are the major products.
Reduction: Reduced amines and other reduced products are formed.
科学研究应用
4-(2-chloroethyl)-N,N-dipropylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
作用机制
The mechanism of action of 4-(2-chloroethyl)-N,N-dipropylbenzenesulfonamide involves its interaction with cellular components. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy .
相似化合物的比较
Similar Compounds
4-(2-chloroethyl)morpholine hydrochloride: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mustard gas (bis(2-chloroethyl)sulfide): A well-known alkylating agent with similar chemical properties but used as a chemical weapon.
Uniqueness
4-(2-chloroethyl)-N,N-dipropylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual propyl groups on the nitrogen atom differentiate it from other similar compounds, providing unique steric and electronic effects that influence its reactivity and applications .
属性
CAS 编号 |
1017676-13-9 |
|---|---|
分子式 |
C14H22ClNO2S |
分子量 |
303.8 g/mol |
IUPAC 名称 |
4-(2-chloroethyl)-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C14H22ClNO2S/c1-3-11-16(12-4-2)19(17,18)14-7-5-13(6-8-14)9-10-15/h5-8H,3-4,9-12H2,1-2H3 |
InChI 键 |
WIPYJIQMFKKGEQ-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















